2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride
Overview
Description
“2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C4H10Cl2N4S and a molecular weight of 217.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound has a structure that can be represented by the SMILES string NCCSC1=NC=NN1.[H]Cl.[H]Cl .
Molecular Structure Analysis
The InChI representation of the compound is 1S/C4H8N4S.2ClH/c5-1-2-9-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H . This indicates that the compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Physical and Chemical Properties Analysis
The compound has a molecular weight of 112.13 g/mol . It has a topological polar surface area of 67.6 Ų . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Antidepressant Activity
A study by Radhika, Venkatesham, and Sarangapani (2011) focused on synthesizing a series of 5-aryl-1H-1,2,4-triazole-3-thiols and their derivatives, which included the alkylation of the thiol group with N,N-dimethyl/diethyl/dicyclo hexyl-(2-chloro ethyl) amine. These compounds were characterized and screened for antidepressant activity using the tail suspension test in mice, indicating potential applications in the field of mental health (Radhika, Venkatesham, & Sarangapani, 2011).
Agricultural Fungicide Development
Ji, Niu, Liu, Wang, and Dai (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide. This research highlights the use of 1,2,4-triazol derivatives in developing fungicides to protect crops (Ji et al., 2017).
Antiviral Research for COVID-19
Rashdan, Abdelmonsef, Abou-Krisha, and Yousef (2021) utilized a 1,2,4-triazole derivative in the synthesis of novel molecules for antiviral activity against COVID-19. Their study involved virtual screening and synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety, aiming to inhibit the main coronavirus protease (Rashdan et al., 2021).
Antifungal Research
Haggam (2021) explored the synthesis of derivatives of (4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol and their antifungal properties. This study indicates the potential of 1,2,4-triazole derivatives in developing new antifungal agents (Haggam, 2021).
DNA Binding and Cytotoxicity Studies
A study by Kumar, Gorai, Santra, Mondal, and Manna (2012) on Cu(II) complexes of tridentate ligands, including a 1,2,4-triazole derivative, focused on their DNA binding properties and cytotoxicity against various cancer cell lines. This research is significant for understanding the role of such compounds in potential cancer therapies (Kumar et al., 2012).
Mechanism of Action
Target of Action
Related 1,2,4-triazole compounds have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to interfere with various cellular processes, leading to cytotoxic effects .
Future Directions
The future directions for “2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride” could involve further investigation into its potential biological activities. As mentioned earlier, related compounds have shown inhibitory activities against certain cancer cell lines , suggesting potential applications in cancer research.
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . This interaction can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes involved in these pathways. For instance, its interaction with cytochrome P450 can alter the metabolism of signaling molecules, thereby affecting cell signaling . Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of specific genes . This compound also affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, its binding to cytochrome P450 inhibits the enzyme’s activity by blocking the access of substrates to the heme moiety . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes . These interactions can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular functions, such as alterations in enzyme expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit cytochrome P450, leading to the accumulation of toxic metabolites . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics . The compound can affect metabolic flux by inhibiting or activating these enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can influence mitochondrial functions and energy metabolism . Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c5-2-1-4-6-3-7-8-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRKPGHBZYKMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597707 | |
Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-79-2 | |
Record name | 2-(1H-1,2,4-Triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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